[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine
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Overview
Description
[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound features a benzotriazole moiety, which is known for its stability and versatility in various chemical reactions. This compound is of interest in fields such as organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine typically involves the reaction of benzotriazole derivatives with appropriate hydrazine precursors. One common method includes the condensation of benzotriazole with a substituted phenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can produce a variety of functionalized benzotriazole compounds .
Scientific Research Applications
Chemistry: In organic chemistry, [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of heterocyclic compounds .
Biology and Medicine: Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in materials science .
Mechanism of Action
The mechanism of action of [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can act as an electron donor or acceptor, influencing the activity of these targets. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes .
Comparison with Similar Compounds
- 4-Formyl-2-(2H-benzotriazol-2-yl)-phenol
- 4-Methyl-2-(2H-benzotriazol-2-yl)-phenol
- 2-(1H-Benzotriazol-1-yl)acetonitrile
Uniqueness: Compared to similar compounds, [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine stands out due to its unique hydrazine functional group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-16-12-7-5-11(6-8-12)9-10-19-17-13-3-1-2-4-14(13)18-19/h1-10,16H,15H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHHEAHBWWIJS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)C=CC3=CC=C(C=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NN(N=C2C=C1)/C=C/C3=CC=C(C=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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